3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-6-(4-methoxyphenyl)-1,2,4-triazin-5-ol
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Overview
Description
The compound contains several functional groups, including an amino group (-NH2), a triazin ring, and methoxy groups (-OCH3). The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of the compound can be analyzed using techniques such as NMR spectroscopy and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the amino group might participate in reactions with acids or electrophiles, and the methoxy groups could potentially undergo reactions involving the breaking of the carbon-oxygen bond .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amino and methoxy groups could impact the compound’s solubility in different solvents .Scientific Research Applications
Synthesis and Antimicrobial Activities
One key area of application for triazine derivatives is in the synthesis of compounds with antimicrobial activities. For instance, Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and evaluated their antimicrobial activities. Some compounds exhibited good or moderate activities against tested microorganisms, highlighting the potential of triazine derivatives in developing new antimicrobial agents (Bektaş et al., 2007).
Corrosion Inhibition
Another significant application is in the field of corrosion inhibition. Mistry et al. (2011) studied the effectiveness of 1,3,5-triazinyl urea derivatives as corrosion inhibitors for mild steel in acidic solutions. Their research demonstrated that these compounds could efficiently protect mild steel from corrosion, suggesting an industrial application in protecting metals (Mistry et al., 2011).
Anticancer and Antioxidant Research
Compounds derived from triazine have also been investigated for their anticancer and antioxidant properties. For example, the synthesis of novel benzodifuranyl, 1,3,5-triazines, and related compounds showed potential as anti-inflammatory and analgesic agents, with some demonstrating significant COX-2 inhibition, suggesting their usefulness in cancer research (Abu‐Hashem et al., 2020).
Ligands for Receptors
The design and synthesis of triazine derivatives as ligands for serotonin receptors have been explored, indicating the relevance of these compounds in neurological research. Łażewska et al. (2019) designed a series of 2-amino-4-(4-methylpiperazin-1-yl)-1,3,5-triazines to evaluate the role of a linker between the triazine moiety and an aromatic substituent for the human serotonin 5-HT6 receptor affinity, showcasing the compound's potential in brain health research (Łażewska et al., 2019).
Photopolymerization Applications
Triazine derivatives have been applied in photopolymerization processes, such as in the creation of dental composites, demonstrating the versatility of these compounds in materials science. Song et al. (2014) utilized a triazine derivative as a visible light photo-initiator in dental composite creation, offering insights into the development of new dental materials (Song et al., 2014).
Mechanism of Action
Biochemical Pathways
Without specific information, it’s difficult to predict the exact biochemical pathways this compound might affect. Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Result of Action
The result of the compound’s action would depend on its specific target and mode of action. As mentioned, similar compounds have shown a range of biological activities .
Biochemical Analysis
Biochemical Properties
3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-6-(4-methoxyphenyl)-1,2,4-triazin-5-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters . The nature of these interactions often involves inhibition or modulation of enzyme activity, which can lead to altered biochemical pathways and physiological responses.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress responses and apoptosis . Additionally, it can alter cellular metabolism by influencing the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of monoamine oxidase, resulting in increased levels of neurotransmitters . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions and responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged activation or inhibition of specific pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anti-inflammatory or neuroprotective properties . At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where a specific dosage range produces optimal benefits without significant side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can influence the activity of enzymes involved in the synthesis and degradation of neurotransmitters, thereby affecting their levels in the brain . Additionally, it may alter the balance of metabolic intermediates, leading to changes in cellular energy production and utilization.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. It is transported by specific transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, it can accumulate in specific compartments or organelles, where it exerts its effects. The localization and accumulation of the compound can influence its efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, it can localize to the mitochondria, where it influences mitochondrial function and energy production. The subcellular localization can also affect the compound’s interactions with other biomolecules and its overall biological activity.
Properties
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethylamino]-6-(4-methoxyphenyl)-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-26-15-7-5-14(6-8-15)18-19(25)22-20(24-23-18)21-11-10-13-4-9-16(27-2)17(12-13)28-3/h4-9,12H,10-11H2,1-3H3,(H2,21,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCUGCAPLOIRND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(NC2=O)NCCC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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